N-Cyclohexyl-2-({1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide
CAS No.:
Cat. No.: VC16904578
Molecular Formula: C24H34N4O2S
Molecular Weight: 442.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H34N4O2S |
|---|---|
| Molecular Weight | 442.6 g/mol |
| IUPAC Name | N-cyclohexyl-2-[1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C24H34N4O2S/c1-17-9-8-10-18(2)28(17)23(30)15-27-21-14-7-6-13-20(21)26-24(27)31-16-22(29)25-19-11-4-3-5-12-19/h6-7,13-14,17-19H,3-5,8-12,15-16H2,1-2H3,(H,25,29) |
| Standard InChI Key | JBKIXXRQDUFFQH-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCCC(N1C(=O)CN2C3=CC=CC=C3N=C2SCC(=O)NC4CCCCC4)C |
Introduction
Chemical Structure and Molecular Properties
The molecular architecture of N-Cyclohexyl-2-({1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide integrates multiple pharmacophoric elements:
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A benzimidazole core (C₇H₆N₂) providing aromaticity and hydrogen-bonding capabilities.
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A 2,6-dimethylpiperidinyl group attached via a 2-oxoethyl spacer at position 1 of the benzimidazole, introducing steric bulk and potential amine-mediated interactions.
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A sulfanyl bridge at position 2 connecting the benzimidazole to an N-cyclohexyl acetamide moiety, which enhances lipophilicity and membrane permeability .
Table 1: Computed Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₃₄N₅O₂S |
| Molecular Weight | 456.63 g/mol |
| logP (Partition Coefficient) | 3.8–4.2 (estimated) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Polar Surface Area | ~95 Ų |
These properties suggest moderate lipophilicity, aligning with bioavailability requirements for central nervous system (CNS) penetration or antimicrobial targeting .
Synthesis and Structural Characterization
Synthetic Pathways
The synthesis of this compound likely involves sequential functionalization of the benzimidazole core:
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Benzimidazole Formation: Condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
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Piperidinyl-oxoethyl Substitution: Alkylation at position 1 using 2-chloroacetyl-2,6-dimethylpiperidine followed by oxidation to introduce the ketone group .
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Sulfanyl-Acetamide Coupling: Thiol-ene reaction or nucleophilic displacement to attach the N-cyclohexyl acetamide via a sulfur linker.
Spectroscopic Validation
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IR Spectroscopy: Expected peaks include N-H stretches (~3300 cm⁻¹), C=O (1680–1720 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) .
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¹H NMR: Distinct signals for the cyclohexyl protons (δ 1.2–1.8 ppm), piperidinyl methyl groups (δ 1.0–1.2 ppm), and benzimidazole aromatic protons (δ 7.2–8.0 ppm) .
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Mass Spectrometry: A molecular ion peak at m/z 456.63 confirms the molecular weight.
Comparative Analysis with Structural Analogs
Table 2: Activity Profiles of Related Compounds
The target compound’s piperidinyl and cyclohexyl groups may enhance target binding compared to simpler analogs, though in vitro validation is required .
Challenges and Future Directions
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Synthetic Optimization: Improving yield in the sulfanyl-acetamide coupling step, which often faces steric hindrance.
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ADMET Profiling: Assessing metabolic stability, cytochrome P450 interactions, and toxicity in preclinical models.
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Target Identification: Elucidating whether activity stems from kinase inhibition, topoisomerase interference, or novel mechanisms .
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